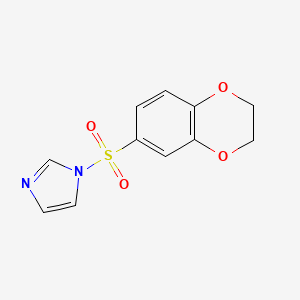
N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMOX and is primarily used for research purposes.
Mecanismo De Acción
The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is not fully understood. However, it has been reported to inhibit the activity of tubulin, a protein involved in cell division. This inhibition of tubulin activity results in the disruption of microtubule formation, which is essential for cell division. This disruption of microtubule formation ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide have been studied in various research articles. FMOX has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, FMOX has been reported to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide in lab experiments is its potential applications in various fields of research. Additionally, FMOX has been reported to exhibit low toxicity levels in animal studies. However, one of the limitations of using FMOX in lab experiments is its limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the research and development of N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide. One potential direction is to further study its potential applications in the treatment of Alzheimer's disease. Additionally, research can be conducted to optimize the synthesis method for FMOX to improve its solubility and ease of use in lab experiments. Other potential directions for research include studying the potential applications of FMOX in the treatment of other diseases and exploring its potential use as an insecticide or herbicide.
In conclusion, N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method is reliable, and it has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and as an antibacterial and antifungal agent. While there are limitations to using FMOX in lab experiments, there are several future directions for research and development that can further explore its potential applications.
Métodos De Síntesis
The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide involves the condensation of 3-fluoro-4-methylbenzoyl chloride with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid in the presence of triethylamine. The resulting product is then reacted with oxalyl chloride to obtain N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide. This synthesis method has been reported in various research articles and is considered a reliable method for obtaining FMOX.
Aplicaciones Científicas De Investigación
N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide has potential applications in various fields of scientific research. One of the primary applications of FMOX is in the field of medicinal chemistry. FMOX has been reported to exhibit antitumor activity and is being studied as a potential anticancer agent. It has also been reported to have antifungal and antibacterial properties. Additionally, FMOX has been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-7-3-4-9(5-10(7)14)16-13(20)12(19)15-6-11-18-17-8(2)21-11/h3-5H,6H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOXJLCBMBCFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=NN=C(O2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2,4-difluorophenyl)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2908801.png)



![N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2908807.png)
![5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2908809.png)




![2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2908821.png)


